Phosphate de calcium

Vue d'ensemble

Description

Le phosphate de calcium est une famille de matériaux et de minéraux qui contiennent des ions calcium ainsi que des orthophosphates, des métaphosphates et parfois des ions hydrogène ou hydroxyde. Cette famille de matériaux et de minéraux se trouve principalement dans les roches et les os et est un élément essentiel à tous les organismes vivants . Les composés du this compound sont généralement blancs ou incolores et se présentent sous différentes formes, notamment l’hydroxyapatite, le phosphate tricalcique et le phosphate dicalcique .

Mécanisme D'action

Le mécanisme d’action du phosphate de calcium implique la libération d’ions calcium et phosphate, qui favorisent la reminéralisation des dents et l’homéostasie osseuse . Dans l’estomac, le this compound réagit avec l’acide chlorhydrique pour neutraliser le pH . Dans la circulation systémique, il fournit une source d’ions calcium et phosphate, qui sont importants pour la formation et le maintien des os .

Applications De Recherche Scientifique

Calcium phosphate has a wide range of scientific research applications due to its biocompatibility and bioactivity . In bone tissue engineering, calcium phosphate-based biomaterials are used for bone defect repair, bone regeneration, and drug delivery . In the medical field, it is used in dental and orthopedic applications, such as bone grafts and coatings for metallic implants . Additionally, calcium phosphate is used in drug delivery, cancer therapy, and as nanoprobes in bioimaging .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le phosphate de calcium peut être synthétisé par différentes méthodes, notamment la précipitation chimique par voie humide, la synthèse sol-gel et la pulvérisation plasma . La précipitation chimique par voie humide implique le mélange de solutions aqueuses d’ions calcium et d’ions phosphate pour former du this compound amorphe et de l’hydroxyapatite . La synthèse sol-gel est un outil puissant pour préparer l’hydroxyapatite de calcium et d’autres phosphates, ce qui permet d’obtenir une pureté de phase élevée . La pulvérisation plasma combine les processus de synthèse et de revêtement en une seule étape, en utilisant le carbonate de calcium et la brushite comme précurseurs .

Méthodes de production industrielle : Le this compound est principalement extrait de la roche phosphatée naturelle, qui est une source majeure de phosphate . Le processus de production comprend le traitement de la roche phosphatée avec de l’acide sulfurique ou de l’acide nitrique, ce qui donne différents types de this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le phosphate de calcium subit diverses réactions chimiques, notamment la dissolution, la précipitation, l’hydrolyse et la transformation de phase . Il réagit avec des acides, comme l’acide chlorhydrique, pour former des ions calcium et phosphate solubles .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions avec le this compound comprennent des acides comme l’acide chlorhydrique et l’acide nitrique . Les conditions de ces réactions impliquent généralement des solutions aqueuses et des températures contrôlées .

Principaux produits formés : Les principaux produits formés à partir de réactions impliquant du this compound comprennent des ions calcium et phosphate solubles, ainsi que d’autres phases de this compound comme l’hydroxyapatite et le phosphate tricalcique .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique en raison de sa biocompatibilité et de sa bioactivité . En ingénierie tissulaire osseuse, les biomatériaux à base de this compound sont utilisés pour la réparation des défauts osseux, la régénération osseuse et la libération de médicaments . En médecine, il est utilisé dans les applications dentaires et orthopédiques, telles que les greffes osseuses et les revêtements pour les implants métalliques . De plus, le this compound est utilisé dans la libération de médicaments, la thérapie contre le cancer et comme nanoprobes en bio-imagerie .

Comparaison Avec Des Composés Similaires

Le phosphate de calcium est unique en raison de son excellente bioactivité et de sa biocompatibilité . Des composés similaires comprennent le phosphate tricalcique, l’hydroxyapatite et le phosphate dicalcique . Le phosphate tricalcique a un rapport calcium/phosphore différent et est utilisé dans diverses applications, notamment l’ingénierie tissulaire osseuse . L’hydroxyapatite est le principal composant minéral de l’émail des dents et des os . Le phosphate dicalcique est utilisé dans les produits pharmaceutiques comme agent de compression .

Propriétés

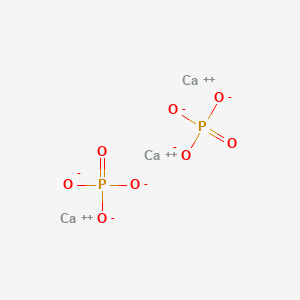

Numéro CAS |

7758-87-4 |

|---|---|

Formule moléculaire |

CaH3O4P |

Poids moléculaire |

138.07 g/mol |

Nom IUPAC |

tricalcium;diphosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clé InChI |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

SMILES canonique |

OP(=O)(O)O.[Ca] |

Color/Form |

White amorphous powder White, crystalline powder Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C. Rhombohedral crystals /Whitlockite/ |

Densité |

2 to 3 at 68 °F (USCG, 1999) 3.14 g/cu cm |

melting_point |

450 1670 °C |

| 7758-87-4 10103-46-5 21063-37-6 |

|

Description physique |

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; OtherSolid A white, odourless powder which is stable in ai |

Pictogrammes |

Irritant |

Numéros CAS associés |

12167-74-7 (tri-calcium salt) 21063-37-6 (monetite) 7757-93-9 (CaHPO4) |

Durée de conservation |

STABLE IN AIR /TRIBASIC CALCIUM PHOSPHATE, NATIONAL FORMULARY/ |

Solubilité |

7.7g/L Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in alcohol and acetic acid; sol in dilute hydrochloric acid, nitric acid Solubility in cold water: 2 mg/100 cc 2.5 mg/100 g water at 25 °C |

Synonymes |

APATITE TTCP, MONOCLINIC; bonarka; calcigenolsimple; calciumorthophosphate,tri-(tert); calciumphosphate(3:2); calciumphosphate(ca3(po4)2); calciumtertiaryphosphate; naturalwhitlockite |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why are calcium phosphates considered suitable for bone regeneration applications?

A1: Calcium phosphates closely resemble the mineral composition of natural bone. [] This similarity fosters biocompatibility, meaning minimal immune rejection, and promotes osteoconductivity, allowing bone cells to attach, grow, and integrate with the material. [, ]

Q2: What are the limitations of using pure hydroxyapatite as a bone substitute?

A2: While hydroxyapatite offers excellent biocompatibility, its slow resorption rate can hinder bone regeneration. [] In some instances, this slow resorption might impede the natural bone remodeling process.

Q3: How can the biodegradability of calcium phosphate ceramics be improved?

A3: Combining hydroxyapatite with more soluble calcium phosphate phases, such as tricalcium phosphate (β-TCP), can tailor the degradation rate. [, ] The β-TCP phase resorbs faster, creating space for new bone formation while the remaining hydroxyapatite provides structural support. []

Q4: Can the properties of calcium phosphate-based bone substitutes be further enhanced?

A4: Yes, researchers are exploring various modifications. One approach involves incorporating bioactive glass into calcium phosphate cement formulations. [] This addition promotes the formation of octacalcium phosphate (OCP) and hydroxyapatite upon setting, enhancing bioactivity and promoting bone regeneration. []

Q5: What are the advantages of using porous calcium phosphate ceramics in biomedical applications?

A5: Porosity increases the surface area available for cell attachment, nutrient diffusion, and vascularization, crucial factors for bone regeneration. [] Additionally, porous structures can be designed to match the mechanical properties of natural bone, improving implant stability. []

Q6: Beyond bone regeneration, what other applications exist for calcium phosphates?

A6: Calcium phosphates are being explored for drug delivery applications. [, ] Their porous structure allows for the loading and controlled release of therapeutic agents, such as antibiotics. [, ] This controlled release can target infection sites locally, enhancing treatment efficacy.

Q7: How does the presence of inorganic carbon affect phosphate recovery from wastewater using calcium phosphate precipitation?

A7: Research indicates that inorganic carbon can inhibit the precipitation of calcium phosphate from wastewater, even when using calcium hydroxide to raise the pH. [] This inhibition reduces the efficiency of phosphate recovery and necessitates pre-treatment steps like nitrification to remove inorganic carbon. []

Q8: What methods are commonly employed to synthesize calcium phosphates for biomedical applications?

A8: Various methods exist, including precipitation, hydrothermal synthesis, and sol-gel techniques. [, , ] The choice of method influences the final material properties, such as particle size, morphology, and crystallinity.

Q9: How does the synthesis method impact the characteristics of biphasic calcium phosphates (BCP)?

A9: Factors like alkalinity, reaction time, and the concentration of the calcium phosphate precursor suspension during synthesis can significantly influence the ratio of hydroxyapatite to β-tricalcium phosphate in the final BCP material. [] These varying ratios, in turn, impact the material's resorption rate and mechanical properties.

Q10: What techniques are employed to characterize calcium phosphate materials?

A10: Common techniques include X-ray diffraction (XRD) to identify the crystalline phases present, Fourier transform infrared spectroscopy (FTIR) to analyze the chemical bonds, and scanning electron microscopy (SEM) to examine the morphology and particle size. [, , , ]

Q11: How do calcium phosphate ceramics interact with proteins?

A11: The surface chemistry of calcium phosphates influences protein adsorption. [] Studies show that the presence of specific phases like β-tricalcium phosphate can lead to a higher adsorption of bone morphogenetic protein 2 (BMP-2), a key protein for bone formation. [] This selective protein adsorption highlights the material's ability to influence cellular responses.

Q12: Can calcium phosphate nanoparticles act as carriers for gene delivery?

A12: Yes, research demonstrates that calcium phosphate nanoparticles can encapsulate and protect DNA from degradation. [] These nanoparticles can then be further modified with targeting ligands, such as p-amino-1-thio-b-galactopyranoside, to facilitate targeted gene delivery to specific organs like the liver. []

Q13: Do organic molecules in biological systems influence calcium phosphate crystallization?

A13: Yes, organic molecules play a crucial role in biomineralization. For instance, studies on plant trichomes highlight that the distribution of silica and calcium phosphate, including hydroxyapatite, can vary significantly within a single trichome. [] This localized control suggests a complex interplay between organic molecules and mineral deposition.

Q14: What are some challenges associated with using calcium phosphates in biomedical applications?

A14: Despite their advantages, calcium phosphate materials often exhibit brittleness and low mechanical strength, limiting their use in load-bearing applications. [] Furthermore, controlling the degradation rate to match the rate of new bone formation remains a challenge.

Q15: What are the future research directions in the field of calcium phosphates for biomedical applications?

A16: Future research focuses on developing calcium phosphate materials with improved mechanical properties, controlled biodegradability, and enhanced bioactivity. [, ] This includes exploring new synthesis methods, incorporating bioactive molecules, and optimizing material properties for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diethylamino)ethyl]-4-iodobenzamide](/img/structure/B25511.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl](/img/structure/B25520.png)

![[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate](/img/structure/B25530.png)

![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)